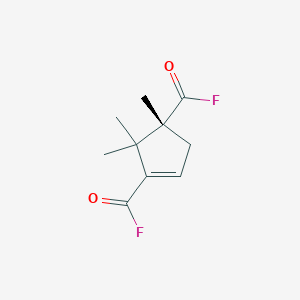
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is a complex organic compound characterized by its unique cyclopentene ring structure with three methyl groups and two difluoromethylene groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of difluoromethylene groups through a fluorination reaction. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced fluorination techniques can enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce methylene derivatives.
Applications De Recherche Scientifique
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and fluorinated compounds.
Mécanisme D'action
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride involves its interaction with specific molecular targets. The difluoromethylene groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring structure provides a rigid framework that can enhance the compound’s stability and specificity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene derivatives: Compounds like 1,2,2-trimethylcyclopentene share a similar ring structure but lack the difluoromethylene groups.
Fluorinated compounds: Compounds such as difluoromethylcyclopentane have similar fluorine-containing groups but differ in their overall structure and reactivity.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is unique due to the combination of its cyclopentene ring and difluoromethylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
245655-52-1 |
|---|---|
Formule moléculaire |
C10H12F2O2 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3/t10-/m0/s1 |
Clé InChI |
BSNIIXIVXFXVQC-JTQLQIEISA-N |
SMILES isomérique |
C[C@]1(CC=C(C1(C)C)C(=O)F)C(=O)F |
SMILES canonique |
CC1(C(=CCC1(C)C(=O)F)C(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
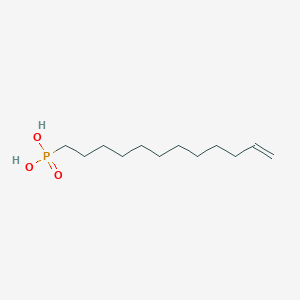

![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
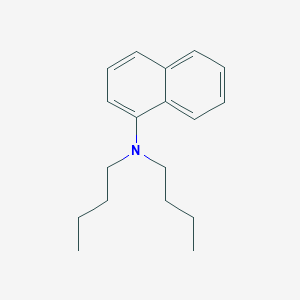
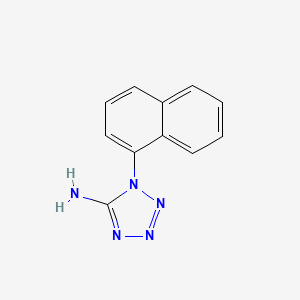
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
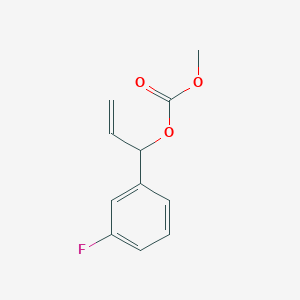
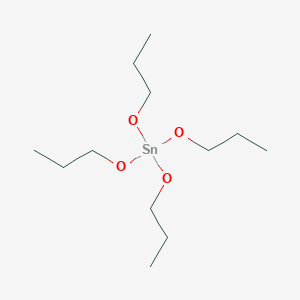

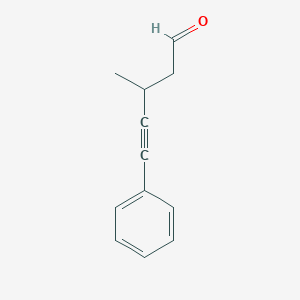
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
